molecular formula C14H16ClN3OS B11243952 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B11243952
M. Wt: 309.8 g/mol
InChI Key: KQQNVWUEVMEIKI-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves multiple steps. One common method includes the reaction of 2-aminothiophenol with an aromatic aldehyde in the presence of hydrogen peroxide and hydrochloric acid to form the benzothiazole ring . The resulting benzothiazole derivative is then reacted with piperazine and propanone under specific conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound acts as an antagonist of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior . By blocking these receptors, the compound can modulate neurotransmitter activity and potentially alleviate symptoms of psychiatric disorders.

Comparison with Similar Compounds

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is unique due to its specific structure and combination of functional groups. Similar compounds include other benzothiazole derivatives, such as:

These compounds share the benzothiazole core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C14H16ClN3OS

Molecular Weight

309.8 g/mol

IUPAC Name

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C14H16ClN3OS/c1-2-12(19)17-6-8-18(9-7-17)14-16-13-10(15)4-3-5-11(13)20-14/h3-5H,2,6-9H2,1H3

InChI Key

KQQNVWUEVMEIKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl

Origin of Product

United States

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